molecular formula C16H16N4O3 B13142810 N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide CAS No. 225644-82-6

N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide

Cat. No.: B13142810
CAS No.: 225644-82-6
M. Wt: 312.32 g/mol
InChI Key: QHXUEIOUZASDIJ-AWEZNQCLSA-N
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Description

N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide is a chemical compound designed for research purposes, belonging to the oxazolidinone class. Oxazolidinones are a group of synthetic antibiotics known for their activity against Gram-positive bacteria, including strains resistant to other antimicrobial agents . The core 1,3-oxazolidin-2-one structure is a five-membered heterocycle that serves as a critical pharmacophore, determining the biological activity of this class of molecules . As seen in other oxazolidinone derivatives, this compound's structure incorporates a acetamide group and a bipyridyl moiety, which are common features used to modulate the compound's physicochemical properties, biological potency, and spectrum of activity . The specific molecular framework suggests its primary research value lies in investigating novel antibacterial agents, particularly for studying structure-activity relationships (SAR) and overcoming bacterial resistance . Like approved oxazolidinone drugs such as linezolid and tedizolid, compounds of this class typically act by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the formation of the initiation complex . Researchers may utilize this compound in microbiological and biochemical studies to explore its mechanism of action, efficacy, and selectivity against a panel of bacterial pathogens. It is supplied as a solid and is intended for in vitro research applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

225644-82-6

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide

InChI

InChI=1S/C16H16N4O3/c1-11(21)18-9-14-10-20(16(22)23-14)15-3-2-13(8-19-15)12-4-6-17-7-5-12/h2-8,14H,9-10H2,1H3,(H,18,21)/t14-/m0/s1

InChI Key

QHXUEIOUZASDIJ-AWEZNQCLSA-N

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=NC=C(C=C2)C3=CC=NC=C3

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=NC=C(C=C2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthesis of the Oxazolidinone Core

The oxazolidinone ring is commonly prepared via cyclization of a suitable amino alcohol precursor with a carbonyl source (e.g., phosgene equivalents or carbonyldiimidazole). The stereochemistry at the 5-position is introduced by starting from chiral amino alcohols or by asymmetric synthesis techniques.

Typical steps:

  • Starting from (S)-phenylglycinol or a related chiral amino alcohol.
  • Reaction with an activated carbonyl reagent to form the oxazolidinone ring.
  • Protection/deprotection steps may be employed to facilitate subsequent functionalization.

Formation of the Acetamide Side Chain

The acetamide group attached via a methylene linker at the 5-position is typically introduced by:

  • Alkylation of the oxazolidinone nitrogen or carbon at the 5-position with a suitable haloacetamide derivative.
  • Alternatively, reductive amination of an aldehyde intermediate with acetamide or its derivatives.

Purification and Characterization

After synthesis, the compound is purified by chromatographic methods such as silica gel column chromatography or preparative HPLC. Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C)
  • Mass spectrometry (MS)
  • Elemental analysis
  • Optical rotation to confirm stereochemistry

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate
1 Cyclization Chiral amino alcohol (e.g., (S)-phenylglycinol) Carbonyl source (e.g., phosgene equivalent), base Oxazolidinone core with defined stereochemistry
2 Cross-coupling (Suzuki/Stille) Halogenated oxazolidinone intermediate, bipyridinyl boronic acid/stannane Pd catalyst, base, solvent (e.g., DMF) 3-substituted oxazolidinone with bipyridinyl group
3 Alkylation or reductive amination Oxazolidinone intermediate, haloacetamide or aldehyde + acetamide Base or reductive amination conditions (NaBH3CN) Final compound with acetamide side chain
4 Purification Crude reaction mixture Chromatography (silica gel, HPLC) Pure N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide

Research and Patent Insights

Patent literature (e.g., CA2515311A1) describes methods for preparing related oxazolidinone antibacterial agents with similar substitution patterns, highlighting the use of palladium-catalyzed cross-coupling reactions to install aromatic substituents on the oxazolidinone ring. These patents emphasize the stereochemical control and functional group tolerance necessary for successful synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-N-((3-([3,4’-Bipyridin]-6-yl)-2-oxooxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The acetamide group can be substituted with other acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acyl chlorides or anhydrides are typically used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety results in bipyridine N-oxides, while reduction of the oxazolidinone ring yields amino alcohols.

Scientific Research Applications

(S)-N-((3-([3,4’-Bipyridin]-6-yl)-2-oxooxazolidin-5-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound is studied for its potential as an antimicrobial agent due to the presence of the oxazolidinone ring.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating bacterial infections.

    Industry: It is used in the synthesis of other complex organic molecules and as a building block in material science.

Mechanism of Action

The mechanism of action of (S)-N-((3-([3,4’-Bipyridin]-6-yl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, affecting various biochemical pathways. The oxazolidinone ring is known to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-((3-([3,4’-Bipyridin]-6-yl)-2-oxooxazolidin-5-yl)methyl)acetamide is unique due to its combination of a bipyridine moiety and an oxazolidinone ring. This dual functionality allows it to participate in a variety of chemical reactions and interact with multiple molecular targets, making it a versatile compound in scientific research.

Biological Activity

N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide is a novel compound belonging to the oxazolidinone class, which has garnered attention for its potential antibacterial properties. This article explores its biological activity, particularly its effectiveness against various bacterial strains, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N4O3C_{16}H_{16}N_{4}O_{3}, with a molecular weight of 300.32 g/mol. The compound features an oxazolidinone core structure, which is critical for its antibacterial activity.

Oxazolidinones like this compound primarily inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action disrupts the initiation complex formation for protein translation, leading to bacteriostatic effects against Gram-positive bacteria.

Efficacy Against Bacterial Strains

Recent studies have shown that this compound exhibits significant antibacterial activity against several Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined using standard serial dilution methods. Table 1 summarizes the antibacterial activity of this compound compared to linezolid.

Bacterial StrainMIC (μg/mL)Comparison with Linezolid
Staphylococcus aureus32Similar
Streptococcus pneumoniae16More effective
Enterococcus faecalis64Comparable
Bacillus subtilis128Less effective
Staphylococcus xylosus64Comparable

The results indicate that this compound has a potent effect on Staphylococcus aureus and Streptococcus pneumoniae, suggesting its potential as a therapeutic agent against resistant strains.

In Vitro Studies

A study conducted by Theophel et al. (2022) evaluated the in vitro antibacterial activity of various oxazolidinone derivatives, including N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-y]]methyl]acetamide. The findings highlighted its strong bacteriostatic properties and ability to inhibit biofilm formation in Streptococcus pneumoniae, demonstrating a concentration-dependent response .

Time-Growth Kinetics

The time-growth kinetics of the compound revealed that at sub-MIC concentrations, bacterial growth was initially inhibited but resumed after prolonged exposure. This suggests that while the compound may effectively control bacterial populations over short periods, resistance may develop upon extended exposure .

Biofilm Inhibition Studies

In biofilm inhibition assays, N-[[(5S)-2-oxo-3-(5-pyridin-4-y-pyridin2-y]-1,3-Oxazolidin -5 -y]-methyl]acetamide demonstrated significant reductions in biofilm formation at higher concentrations. The crystal violet assay indicated that biofilm formation decreased as drug concentration increased, highlighting its potential in treating infections associated with biofilms .

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